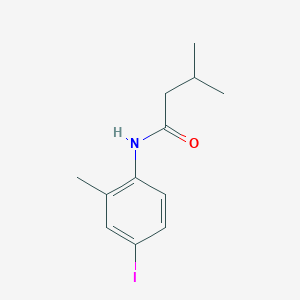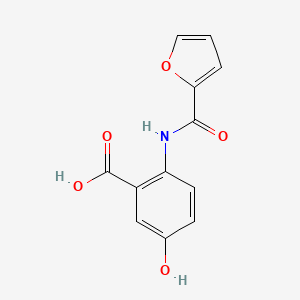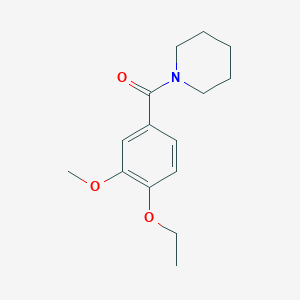![molecular formula C16H16N4O3S B5847640 N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5847640.png)
N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as MNAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNAT is a member of the thiosemicarbazone family, which is a class of compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide binds to the active site of the enzyme, preventing the conversion of ribonucleotides to deoxyribonucleotides, which ultimately leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to exhibit anti-inflammatory and antioxidant activities. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide. One potential direction is the development of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide-based prodrugs, which can improve its solubility and bioavailability. Another direction is the investigation of the potential of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide in combination with other anticancer drugs, such as immunotherapies and targeted therapies. Additionally, the exploration of the mechanism of action of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide and its effects on other cellular pathways can provide insights into its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Synthesemethoden
The synthesis of N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide involves the reaction of N-methyl-4-aminobenzoyl chloride with 3-nitrophenyl isothiocyanate, followed by the addition of thiosemicarbazide and acetic anhydride. The final product is obtained through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells. It has been reported to exhibit cytotoxic effects against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N-methyl-N-[4-({[(3-nitrophenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, by increasing their uptake into cancer cells.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-[(3-nitrophenyl)carbamothioylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11(21)19(2)14-8-6-12(7-9-14)17-16(24)18-13-4-3-5-15(10-13)20(22)23/h3-10H,1-2H3,(H2,17,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRJIRPXWLKGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5847591.png)



![3-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5847616.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B5847621.png)
![4-bromo-N'-[4-(1,4-dioxan-2-ylmethoxy)benzylidene]benzohydrazide](/img/structure/B5847630.png)
![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)

